Isomallotochromanol
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Overview
Description
Isomallotochromanol is a naturally occurring compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a member of the chromanol family of compounds and is structurally similar to vitamin E. Isomallotochromanol has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In
Scientific Research Applications
Inhibition of Pro-inflammatory Cytokine Expression
Isomallotochromanol, derived from Mallotus japonicus, has been found to significantly inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in activated macrophages. This inhibition occurs through the suppression of nuclear factor-kappaB (NF-kappaB) activation, a key factor in inflammatory responses (Ishii et al., 2003).
Inhibition of Nitric Oxide Production
Isomallotochromanol exhibits strong inhibitory activity against nitric oxide production, with an IC50 of 10.7 microM. This compound reduces the induction of inducible nitric oxide synthase (iNOS) protein and mRNA expression in activated macrophages, indicating its potential in pharmacological applications for conditions where nitric oxide production is a concern (Ishii et al., 2001).
Potential in Food Industry
Isomallotochromanol, being a derivative of isomalt, may hold potential in the food industry. Isomalt is a non-cariogenic sweetener used in sugar-free candy and chewing gum, and its effects on enamel de- and remineralization have been studied. The inclusion of isomalt in toothpaste showed a positive effect on the de/remineralization balance when used under practical conditions (Takatsuka et al., 2008).
Stability in Pharmaceutical Formulations
Isomalt and its diastereomer mixtures, closely related to isomallotochromanol, have shown potential as stabilizing excipients in pharmaceutical formulations, particularly in freeze-drying processes. These compounds help retain protein activity during freeze-drying and subsequent storage, suggesting their utility in developing stable pharmaceutical products (Tuderman et al., 2018).
properties
CAS RN |
126026-32-2 |
---|---|
Product Name |
Isomallotochromanol |
Molecular Formula |
C24H28O9 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-[3-[(6-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |
InChI |
InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)19(29)12(22(9)32-6)7-13-20(30)17(11(3)26)21(31)14-8-15(27)24(4,5)33-23(13)14/h15,27-31H,7-8H2,1-6H3 |
InChI Key |
XBXKUYYCBXJGEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O |
synonyms |
6-acetyl-5,7-dihydroxy-8-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-2,2-dimethyl-3-hydroxychroman isomallotochromanol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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